molecular formula C22H16Cl2N2O4 B12455726 2-{[(4-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-methylphenyl)carbonyl]amino}benzoic acid

2-{[(4-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-methylphenyl)carbonyl]amino}benzoic acid

Cat. No.: B12455726
M. Wt: 443.3 g/mol
InChI Key: HLKDFAPFFJWNLY-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dichlorobenzamido)-3-methylbenzamido]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of dichlorobenzamido and methylbenzamido groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dichlorobenzamido)-3-methylbenzamido]benzoic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-methylbenzamide in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dichlorobenzamido)-3-methylbenzamido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

2-[4-(3,4-Dichlorobenzamido)-3-methylbenzamido]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dichlorobenzamido)-3-methylbenzamido]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid

Uniqueness

2-[4-(3,4-Dichlorobenzamido)-3-methylbenzamido]benzoic acid is unique due to its specific substitution pattern and the presence of both dichlorobenzamido and methylbenzamido groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H16Cl2N2O4

Molecular Weight

443.3 g/mol

IUPAC Name

2-[[4-[(3,4-dichlorobenzoyl)amino]-3-methylbenzoyl]amino]benzoic acid

InChI

InChI=1S/C22H16Cl2N2O4/c1-12-10-13(20(27)26-19-5-3-2-4-15(19)22(29)30)7-9-18(12)25-21(28)14-6-8-16(23)17(24)11-14/h2-11H,1H3,(H,25,28)(H,26,27)(H,29,30)

InChI Key

HLKDFAPFFJWNLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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